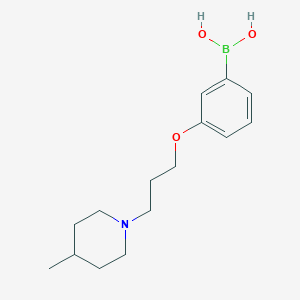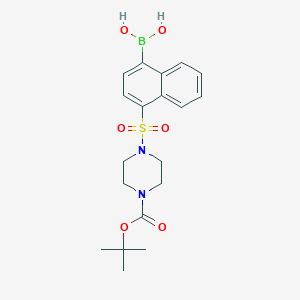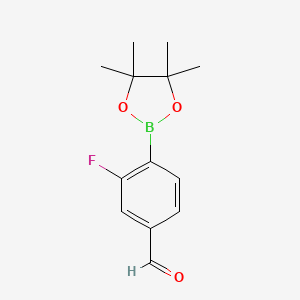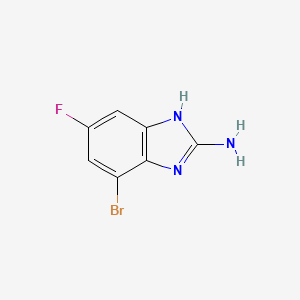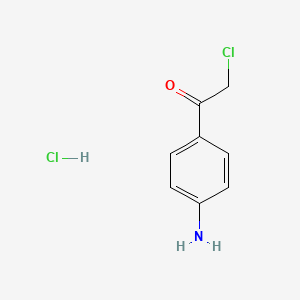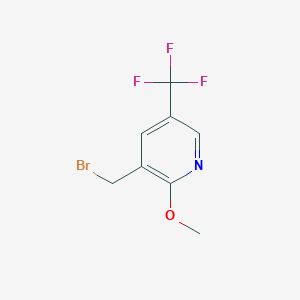
3-(溴甲基)-2-甲氧基-5-(三氟甲基)吡啶
描述
“3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is characterized by the presence of a fluorine atom and a pyridine in its structure . The CAS Number of this compound is 1227602-81-4 .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of “3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine” is characterized by the presence of a bromomethyl group, a methoxy group, and a trifluoromethyl group attached to a pyridine ring .科学研究应用
合成烷基4-氨基-5-(三氟甲基)-1H-吡咯-2-羧酸酯
3-(溴甲基)-2-甲氧基-5-(三氟甲基)吡啶已被用于合成烷基4-氨基-5-(三氟甲基)-1H-吡咯-2-羧酸酯。该过程涉及2H-氮杂环丙烯环扩张策略,导致形成各种对化学研究有用的吡咯衍生物 (Khlebnikov et al., 2018)。
Variolin B和Deoxyvariolin B的全合成
该化合物在合成天然生物碱Variolin B及其衍生物Deoxyvariolin B中起关键作用。该过程涉及Variolin B的杂环系统中选择性和顺序的C-N、C-C和C-O钯介导的官能化 (Baeza et al., 2010)。
Rupatadine中间体的合成
使用3-(溴甲基)-2-甲氧基-5-(三氟甲基)吡啶,已开发出一种高效且环境友好的方法,用于合成Rupatadine的关键中间体5-甲基-3-(溴甲基)吡啶盐酸盐 (Guo et al., 2015)。
光谱和光学研究
该化合物已通过傅里叶变换红外(FT-IR)和核磁共振(NMR)光谱学进行表征。其非线性光学(NLO)性质已被研究,表明在材料科学中具有潜在应用 (Vural & Kara, 2017)。
合成超支化聚[双(烷基)吡啶]s
该化合物用于合成超支化聚电解质,展示了其在聚合物化学中的重要性。这涉及单体的聚(N-烷基化)产生新的聚电解质,具有潜在应用于各种工业过程 (Monmoton et al., 2008)。
作用机制
Target of Action
It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine involves its participation in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium–carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine are related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are used to form carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .
Result of Action
The result of the action of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
安全和危害
The safety data sheet for a similar compound, “2-(Bromomethyl)-3-(trifluoromethyl)pyridine”, suggests that it may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
未来方向
生化分析
Biochemical Properties
3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine plays a pivotal role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This reactivity makes it a valuable tool for modifying proteins and studying enzyme mechanisms. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it suitable for use in drug design and development .
Cellular Effects
3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. For instance, it may inhibit or activate specific kinases, thereby affecting cell proliferation, differentiation, and apoptosis. Additionally, the compound’s impact on gene expression can result in changes in the levels of critical metabolic enzymes, influencing cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine exerts its effects through several mechanisms. The bromomethyl group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. This covalent modification can alter the enzyme’s active site, affecting its catalytic activity. The trifluoromethyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can lead to changes in protein conformation and function, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
The effects of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to reduced efficacy or increased toxicity .
Metabolic Pathways
3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites with different biological activities. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine is transported and distributed through various mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s lipophilicity allows it to accumulate in lipid-rich regions, influencing its distribution and activity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
属性
IUPAC Name |
3-(bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-7-5(3-9)2-6(4-13-7)8(10,11)12/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRHSRBXDHBCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447248.png)
![Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1447252.png)
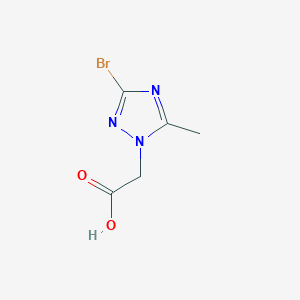
![6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1447255.png)
